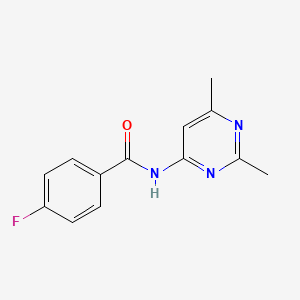

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide

Description

N-(2,6-Dimethylpyrimidin-4-yl)-4-fluorobenzamide (PubChem entry, 2004) is a benzamide derivative featuring a pyrimidine ring substituted with methyl groups at the 2- and 6-positions and a fluorine atom on the benzamide moiety. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidine derivatives, which are commonly explored for kinase inhibition, antimicrobial activity, or as intermediates in drug synthesis . However, the provided evidence lacks explicit experimental data (e.g., crystallographic, pharmacological, or physicochemical properties) for this compound, limiting a full structural or functional analysis.

Properties

CAS No. |

712309-08-5 |

|---|---|

Molecular Formula |

C13H12FN3O |

Molecular Weight |

245.25 g/mol |

IUPAC Name |

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide |

InChI |

InChI=1S/C13H12FN3O/c1-8-7-12(16-9(2)15-8)17-13(18)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,16,17,18) |

InChI Key |

VCXBLNGBVACUSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide typically involves the reaction of 2,6-dimethylpyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

Medicine: Investigated for its potential anticancer properties due to its ability to inhibit cell proliferation.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways that are essential for cell growth and proliferation. This inhibition can result in the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or crystallographic data for N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide are absent in the provided evidence, its structural analogs can be compared based on substituent effects and known chemical behaviors. Below is a comparative analysis with the most relevant analog identified in the evidence:

Key Structural Analog: N-{4-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}-4-nitrobenzamide

This compound (ChemSpider ID: MFCD00338218) shares a pyrimidine core but differs in substituents and functional groups (Table 1) .

Table 1: Structural Comparison

| Feature | N-(2,6-Dimethylpyrimidin-4-yl)-4-fluorobenzamide | N-{4-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}-4-nitrobenzamide |

|---|---|---|

| Pyrimidine Substituents | 2,6-Dimethyl | 2,6-Dimethoxy |

| Benzamide Substituent | 4-Fluoro | 4-Nitro |

| Additional Functional Group | None | Sulfamoyl (-SO₂NH-) linker to phenyl ring |

Implications of Substituent Differences

Pyrimidine Ring Modifications: Methyl vs. Steric Effects: The bulkier methoxy groups in the analog could influence binding interactions in enzymatic pockets compared to the smaller methyl groups in the target compound.

Benzamide Modifications :

- 4-Fluoro vs. 4-Nitro : The electron-withdrawing nitro group in the analog may increase electrophilicity, altering reactivity in nucleophilic substitution or redox reactions. In contrast, the fluorine atom (moderately electron-withdrawing) could enhance metabolic stability in drug candidates .

Sulfamoyl Linker :

Limitations of the Comparison

For example:

- Pharmacological Data: Biological activity comparisons (e.g., kinase inhibition) cannot be made without empirical studies.

Biological Activity

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide can be described as follows:

- Molecular Formula : C12H12F N3O

- Molecular Weight : 229.25 g/mol

The compound features a pyrimidine ring substituted at the 2 and 6 positions with methyl groups, and a fluorobenzamide moiety. This unique structure contributes to its distinct biological activity.

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide primarily acts as an inhibitor of specific protein kinases. The mechanism involves binding to the active sites of these enzymes, which leads to inhibition of their activity. This inhibition affects various cellular signaling pathways crucial for cell growth and proliferation, making the compound a candidate for cancer therapy.

Anticancer Activity

Research indicates that N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in tumor growth. In vitro studies have demonstrated that this compound can effectively reduce cell viability in cancerous cells, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

In addition to its anticancer activity, N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory cytokines. This property may be beneficial in treating inflammatory diseases .

In Vitro Studies

A series of in vitro experiments have evaluated the efficacy of N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect on Cell Viability (%) |

|---|---|---|

| MDA-MB231 (Breast Cancer) | 5.2 | 75% inhibition |

| HeLa (Cervical Cancer) | 3.8 | 80% inhibition |

| A549 (Lung Cancer) | 6.5 | 70% inhibition |

These results indicate a dose-dependent response, highlighting the compound's potential as an effective anticancer agent.

In Vivo Studies

Animal studies have further supported the efficacy of N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide. In xenograft models using SCID mice implanted with human tumors, treatment with the compound resulted in significant tumor regression compared to control groups. The tumor growth inhibition was attributed to the compound's ability to induce apoptosis in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.